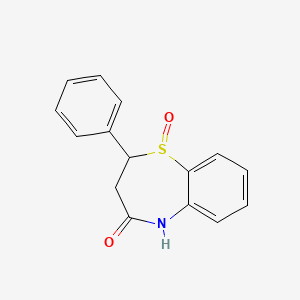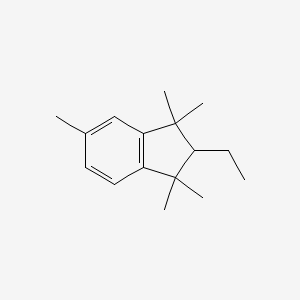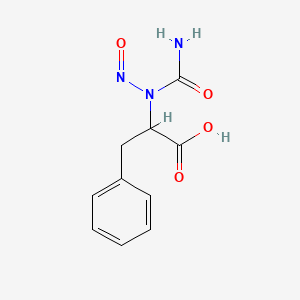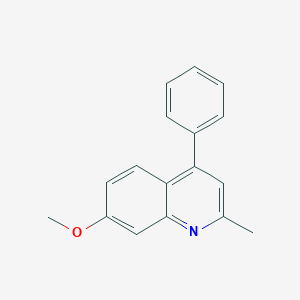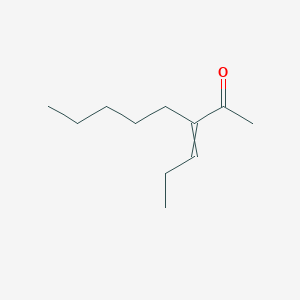
3-Propylideneoctan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylideneoctan-2-one is an organic compound with the molecular formula C11H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylideneoctan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone. For instance, the reaction between propanal and 2-octanone in the presence of a base such as sodium hydroxide can yield this compound. The reaction conditions typically involve stirring the reactants at room temperature for several hours, followed by purification steps such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as solid bases or acids can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including chromatography and distillation, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Propylideneoctan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced forms of the original ketone.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Propylideneoctan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Propylideneoctan-2-one involves its interaction with various molecular targets and pathways. The carbonyl group in the compound is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-Butylidenehexan-2-one: Similar structure but with a shorter carbon chain.
3-Pentylideneheptan-2-one: Another ketone with a different alkyl group.
3-Hexylideneoctan-2-one: A compound with a longer carbon chain.
Uniqueness
3-Propylideneoctan-2-one is unique due to its specific carbon chain length and the position of the double bond. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
71686-65-2 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
3-propylideneoctan-2-one |
InChI |
InChI=1S/C11H20O/c1-4-6-7-9-11(8-5-2)10(3)12/h8H,4-7,9H2,1-3H3 |
Clave InChI |
HALZLANLBHGRNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


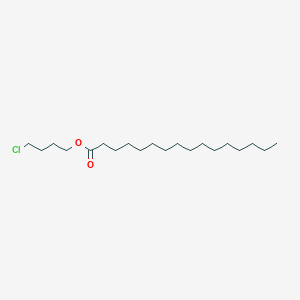
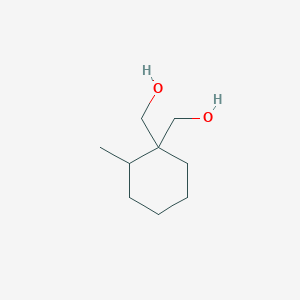
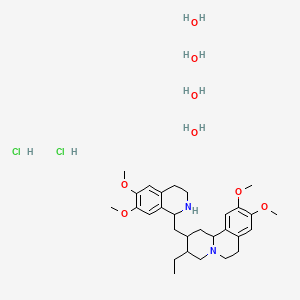
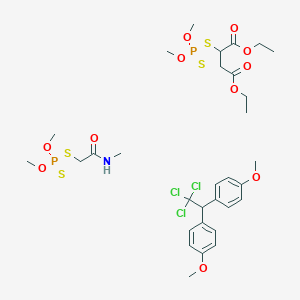

![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)
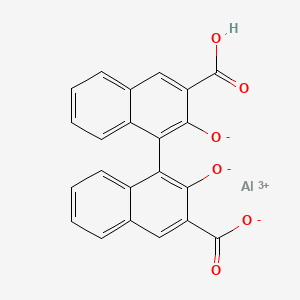
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)
